ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate
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Overview
Description
Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate is an organic compound that features a morpholine ring, a cyclopentene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate typically involves multi-step organic reactions. One possible synthetic route could start with the formation of the cyclopentene ring followed by the introduction of the morpholine ring. The formyl group can be introduced via formylation reactions, and the ester group can be formed through esterification.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Possible applications in drug design and development.
Industry: Use in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-(3-formyl-2-pyrrolidin-4-ylcyclopent-2-en-1-ylidene)acetate
- Ethyl (2E)-2-(3-formyl-2-piperidin-4-ylcyclopent-2-en-1-ylidene)acetate
Uniqueness
Ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with pyrrolidine or piperidine rings.
Properties
IUPAC Name |
ethyl (2E)-2-(3-formyl-2-morpholin-4-ylcyclopent-2-en-1-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-2-19-13(17)9-11-3-4-12(10-16)14(11)15-5-7-18-8-6-15/h9-10H,2-8H2,1H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOLZKIIGRXISL-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(=C1N2CCOCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCC(=C1N2CCOCC2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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